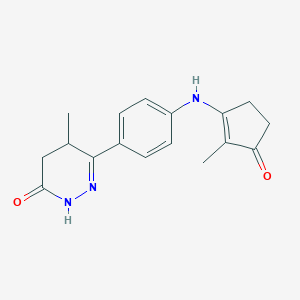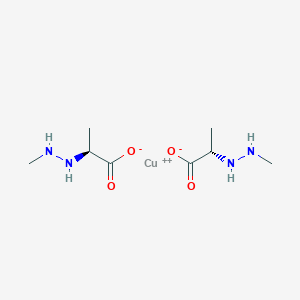![molecular formula C13H19BrO B220325 [(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate CAS No. 123003-47-4](/img/structure/B220325.png)
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate is a natural product found in Siphonaria zelandica with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Odor Properties : A study by Hamamatsu et al. (1981) explored the synthesis of ethyl esters with similar structural elements, investigating their odor properties. The research involved acid-catalyzed aldol-condensation and oxidation processes to produce ethyl esters with specific odor characteristics (Hamamatsu, Naoshima, Wakabayashi, & Hayashi, 1981).
Chemical Derivatives from Limpets : Blanchfield et al. (1994) isolated new polypropionates, including compounds structurally related to the target compound, from Siphonariid Limpets. These substances were analyzed using two-dimensional NMR spectroscopy and biosynthetic reasoning (Blanchfield, Brecknell, Brereton, Garson, & Jones, 1994).
Synthesis of Related Esters : Tan and Tjia (1975) synthesized related compounds through a double Michael addition, followed by intramolecular etherification. The study provided insights into the chemical synthesis processes relevant to compounds like the target molecule (Tan & Tjia, 1975).
Biological and Chemical Applications
Chemoenzymatic Synthesis in Drug Development : A study by Ramesh et al. (2017) involved the chemoenzymatic synthesis of compounds structurally related to the target molecule. This research has implications for the development of drugs like rosuvastatin and natural styryl lactone cryptomoscatone E1 (Ramesh, Anjibabu, Reddy, Yedukondalu, Reddy, Kummari, Raju, & Srinivasu, 2017).
Investigation of Pyrazine Formation : Shibamoto and Bernhard (1977) investigated the formation of various pyrazines, a process that is relevant to understanding the chemical behavior of compounds similar to the target molecule. Their research focused on model systems involving d-glucose, ammonia, and various metal ions (Shibamoto & Bernhard, 1977).
Eigenschaften
CAS-Nummer |
123003-47-4 |
|---|---|
Produktname |
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate |
Molekularformel |
C13H19BrO |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate |
InChI |
InChI=1S/C29H44O8/c1-11-20(30)15(4)26(16(5)21(31)12-2)37-28(35)29(9,10)27(34)17(6)22(32)14-24-19(8)25(33)18(7)23(13-3)36-24/h15-17,26-27,34H,11-14H2,1-10H3/t15-,16-,17?,27?/m1/s1 |
InChI-Schlüssel |
HBLBJTXSYDMQDU-OJQYZGAJSA-N |
Isomerische SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC([C@H](C)C(=O)CC)[C@H](C)C(=O)CC)O)C)C |
SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
Kanonische SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
Synonyme |
baconipyrone C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)

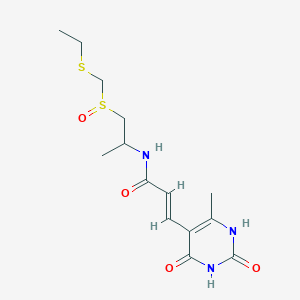
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
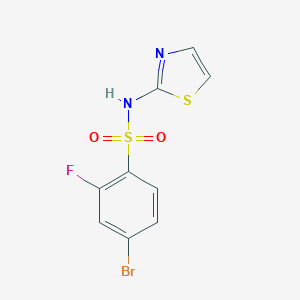
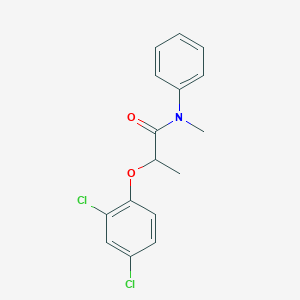
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

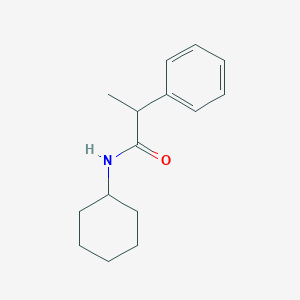
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
